1-Ethyl-2-methylcyclobutan-1-ol
Description
1-Ethyl-2-methylcyclobutan-1-ol (CAS: 823795-50-2) is a substituted cyclobutanol derivative with the molecular formula C₇H₁₄O and a molecular mass of 114.188 g/mol . The compound features a strained cyclobutane ring with hydroxyl (-OH), ethyl (-CH₂CH₃), and methyl (-CH₃) groups attached to adjacent carbons. Its stereochemistry remains undefined in available literature, but its structural rigidity and substituent arrangement make it a subject of interest in organic synthesis and comparative studies of small-ring alcohols .
Properties
CAS No. |
823795-50-2 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-ethyl-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(8)5-4-6(7)2/h6,8H,3-5H2,1-2H3 |
InChI Key |
DFWYHRDRGPNELK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 1-ethyl-2-methylcyclobutanone with a reducing agent such as sodium borohydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, acids.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
1-Ethyl-2-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Key Observations:
- Ring Strain : The cyclobutane ring in this compound introduces significant angle strain (~90° bond angles), which enhances reactivity compared to linear tertiary alcohols like 2,3-dimethylbutan-2-ol .
- Functional Group Diversity : Unlike 1-ethynylcyclobutan-1-ol, which contains an ethynyl group for conjugate addition reactions, this compound lacks π-bond systems, limiting its utility in photocycloadditions .
Stability and Reactivity
- Thermal Stability: Cyclobutane derivatives like this compound are less thermally stable than linear alcohols due to ring strain. For example, cyclobutanols undergo ring-opening reactions at lower temperatures compared to five- or six-membered analogs .
- Oxidation Resistance : Tertiary alcohols like this compound are resistant to oxidation, unlike primary/secondary alcohols (e.g., 2-methylpentan-1-ol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
